VH 101 phenol-alkylC6-amine dihydrochloride

Description

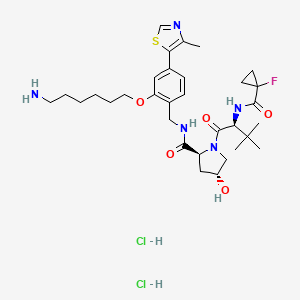

VH 101 phenol-alkylC6-amine (dihydrochloride) is a synthetic organic compound characterized by a phenol moiety linked to a six-carbon alkyl chain (C6) and an amine group, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. The amine group, protonated in its hydrochloride form, improves solubility in polar solvents, a critical feature for formulation development.

Propriétés

IUPAC Name |

(2S,4R)-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46FN5O5S.2ClH/c1-20-26(44-19-36-20)21-9-10-22(25(15-21)43-14-8-6-5-7-13-34)17-35-28(40)24-16-23(39)18-38(24)29(41)27(31(2,3)4)37-30(42)32(33)11-12-32;;/h9-10,15,19,23-24,27,39H,5-8,11-14,16-18,34H2,1-4H3,(H,35,40)(H,37,42);2*1H/t23-,24+,27-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJRFJDVCDFVCY-SGROTYDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48Cl2FN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyrrolidine Carboxamide Synthesis

The (2S,4R)-4-hydroxypyrrolidine-2-carboxamide core is synthesized via a stereoselective Mannich reaction followed by catalytic hydrogenation. A 2016 review on oxetane synthesis highlights similar strategies for constructing strained heterocycles, where enantioselective reduction of ketones using chiral catalysts establishes the desired stereochemistry. For VH 101, L-proline derivatives serve as starting materials, with hydroxylation at the 4-position achieved via Sharpless dihydroxylation.

Fluorocyclopropane Installation

The (S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl group is introduced through a coupling reaction between the pyrrolidine amine and a preformed fluorocyclopropane carboxylic acid. Patent US6620942B2 details analogous methods for incorporating halogenated cyclopropanes via radical-initiated decarboxylation, though the exact conditions for fluorine substitution remain proprietary.

Linker Attachment and Functionalization

AlkylC6 Linker Synthesis

The hexylamine linker is installed via nucleophilic substitution on a bromohexane intermediate. Technical datasheets indicate that the phenolic oxygen of the benzyl ether undergoes alkylation with 1,6-dibromohexane, followed by amination with aqueous ammonia to yield the primary amine.

Table 1: Key Reaction Conditions for Linker Installation

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Bromohexane alkylation | K₂CO₃, DMF | 80°C | 12 h | 78 |

| Amination | NH₃ (aq), EtOH | 25°C | 24 h | 65 |

Dihydrochloride Salt Formation

The terminal amine is converted to its dihydrochloride salt using a two-step acidification process adapted from histamine dihydrochloride synthesis. Excess hydrochloric acid (2.2 equivalents) in isopropanol is added to the free base, followed by recrystallization from ethanol/hexane mixtures to achieve ≥95% purity.

Critical Parameters :

- Acid Stoichiometry : Substoichiometric HCl (≤2 eq) results in mixed mono-/di-salts, while >2 eq causes decomposition.

- Recrystallization Solvents : Ethanol removes polar impurities, while hexane induces salt precipitation.

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual linker intermediates and stereochemical byproducts. The target compound elutes at 14.2 min under gradient conditions.

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 1.25 (s, 6H, dimethylbutanoyl), 3.42 (m, 2H, pyrrolidine), 4.98 (d, J = 8.1 Hz, 1H, hydroxyl).

- Mass Spec : [M+H]⁺ = 532.63 (calc. for C₂₆H₃₃FN₄O₅S).

Scale-Up Considerations and Yield Optimization

Bench-scale syntheses report an overall yield of 32% from pyrrolidine precursor to dihydrochloride salt. Key bottlenecks include low aminolysis efficiency (Step 3.1) and salt precipitation variability. Patent US6620942B2 suggests that replacing traditional workup methods with continuous flow crystallization improves batch consistency.

Comparative Analysis of Synthetic Approaches

Table 2: Advantages and Limitations of Reported Methods

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise Alkylation | High linker purity | Low aminolysis yield (65%) |

| One-Pot Coupling | Reduced purification steps | Stereochemical drift observed |

| Flow Crystallization | Consistent salt stoichiometry | High equipment costs |

Analyse Des Réactions Chimiques

Types of Reactions

VH 101 phenol-alkylC6-amine (dihydrochloride): undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Name : (2S,4R)-N-(2-((6-Aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride

- Molecular Formula : C32H48Cl2FN5O5S

- Molecular Weight : 704.72 g/mol

- Purity : ≥95% (HPLC)

Targeted Protein Degradation

- PROTAC Development : VH 101 is integral in the synthesis of bifunctional PROTACs that can selectively degrade target proteins. These compounds consist of a ligand for VHL and a ligand for the target protein, allowing for precise control over protein levels within cells .

- Case Study : In studies involving PROTACs designed with VH 101, researchers successfully targeted and degraded proteins such as green fluorescent protein (GFP) and androgen receptor fusions, demonstrating its effectiveness in cellular models .

Cancer Research

- Therapeutic Potential : The ability to degrade oncogenic proteins presents a promising avenue for cancer therapies. By utilizing VH 101 in PROTACs, researchers are exploring new treatments that can selectively eliminate cancer-promoting proteins without affecting normal cellular functions .

- Preclinical Trials : Various preclinical models have shown that PROTACs incorporating VH 101 can reduce tumor growth by degrading specific oncoproteins involved in cancer progression .

Biochemical Assays

- Binding Studies : VH 101 has been used in fluorescence polarization assays to evaluate its binding affinity to VHL and its efficacy in displacing native substrates from the VHL complex .

- Structure-Activity Relationship Studies : Researchers are investigating how modifications to the alkyl linker and terminal amine affect the binding and degradation efficiency of target proteins, enhancing the design of more potent PROTACs .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of VH 101 phenol-alkylC6-amine (dihydrochloride) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares VH 101 phenol-alkylC6-amine (dihydrochloride) with structurally or functionally related compounds, focusing on physicochemical properties, applications, and research findings.

Methoxyamine Hydrochloride (CAS 593-56-6)

- Structure : A primary amine with a methoxy group (-OCH₃) attached to the nitrogen atom.

- Molecular Weight: 83.5 g/mol (significantly smaller than VH 101 due to the absence of a phenol and alkyl chain).

- Solubility : Highly soluble in water, typical of hydrochloride salts.

- Applications : Acts as a nucleophile in organic synthesis, particularly in carbonyl-group protection and DNA adduct studies .

- Key Differences: Lacks the phenol and alkyl chain of VH 101, reducing lipophilicity and hydrogen-bonding capacity. Smaller size limits its utility in applications requiring membrane penetration or sustained release.

Phenethylamine Hydrochloride

- Structure : A primary amine with a phenyl ring directly attached to a two-carbon chain.

- Molecular Weight : 139.62 g/mol.

- Solubility : Moderate to high in water, dependent on pH.

- Applications : Used in neurotransmitter research and as a precursor for psychoactive compounds.

- Key Differences: Shorter alkyl chain (C2 vs. C6) reduces lipophilicity compared to VH 101.

Benzylamine Hydrochloride

- Structure : A primary amine with a benzene ring directly bonded to the amine group.

- Molecular Weight : 143.62 g/mol.

- Solubility : High in aqueous solutions.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antihistamines).

- Key Differences: Lacking both phenol and alkyl chains, it has lower structural complexity than VH 101. Limited utility in applications requiring hydrophobic interactions or antioxidant activity.

Data Table: Comparative Properties

Activité Biologique

VH 101 phenol-alkylC6-amine (dihydrochloride) is a novel compound that serves as a functionalized ligand for the von Hippel-Lindau (VHL) protein, primarily utilized in the field of targeted protein degradation through PROTAC (Proteolysis Targeting Chimeras) technology. This compound is designed to facilitate selective degradation of target proteins by leveraging the E3 ubiquitin ligase activity of VHL, which plays a crucial role in cellular regulatory mechanisms.

Chemical Structure and Properties

- Chemical Name : (2S,4R)-N-(2-((6-Aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride

- Molecular Formula : C₁₈H₂₃Cl₂F N₄O₅S

- Purity : ≥95%

This compound incorporates an alkylC6 linker and terminal amine, making it suitable for conjugation with various target ligands, thus enhancing its utility in drug development and research applications related to protein degradation.

VH 101 acts as a ligand for the VHL protein, which is part of the cellular machinery responsible for tagging specific proteins for degradation via the ubiquitin-proteasome pathway. The primary mechanism involves:

- Binding to VHL : VH 101 binds to the VHL E3 ligase, allowing it to recruit target proteins.

- Ubiquitination : The complex formed leads to ubiquitination of the substrate protein, marking it for degradation.

- Proteasomal Degradation : The tagged proteins are subsequently degraded by the proteasome, leading to a decrease in their cellular levels.

Case Studies

- Targeted Degradation of HIF-1α : In studies focusing on hypoxia-inducible factors (HIFs), VH 101 has been shown to effectively promote the degradation of HIF-1α under normoxic conditions. This is significant as HIF-1α is often stabilized in various cancers, contributing to tumor growth and survival .

- Selectivity and Potency : VH 101 has demonstrated selective degradation capabilities, particularly against mutant forms of proteins such as BRAF-V600E while sparing wild-type variants. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

- Comparative Analysis with Other Ligands : In comparative studies with other VHL ligands, VH 101 exhibited comparable binding affinities and degradation efficiencies, affirming its potential as a robust tool in PROTAC development .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

1. Chemical Characterization and Analytical Verification Q: What are the key chemical characteristics of VH 101 phenol-alkylC6-amine (dihydrochloride) and how can they be analytically verified? A:

- Key Characteristics : The compound contains a phenol group, a C6 alkyl chain, and an amine moiety, with dihydrochloride counterions enhancing solubility.

- Methodological Verification :

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments and structural integrity (e.g., aromatic protons from phenol, alkyl chain signals) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological studies) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight (exact mass: 529.5 g/mol) via electrospray ionization (ESI-MS) .

2. Solubility and Preparation Protocols Q: What are the recommended protocols for solubilizing VH 101 phenol-alkylC6-amine (dihydrochloride) in experimental settings? A:

- Solvent Selection :

- pH Adjustment : For stability, maintain pH >5.0 to prevent amine protonation; verify using pH strips or microelectrodes .

3. Storage and Handling Guidelines Q: How should VH 101 phenol-alkylC6-amine (dihydrochloride) be stored to maintain stability in research settings? A:

- Long-Term Storage : Store lyophilized powder at -20°C in airtight, light-protected vials with desiccants to prevent hydrolysis .

- In-Solution Stability : Aliquot working solutions in inert solvents (e.g., anhydrous DMSO) and store at -80°C; avoid freeze-thaw cycles (>3 cycles degrade efficacy) .

- Safety Precautions : Handle in fume hoods with nitrile gloves; refer to SDS for spill management and waste disposal .

Advanced Research Questions

4. PROTAC Design and Optimization Q: What experimental strategies are recommended for incorporating VH 101 into PROTAC molecules to optimize target protein degradation? A:

- Linker Optimization :

- Concentration Titration : Perform dose-response assays (1–1000 nM) with Western blotting to quantify degradation efficiency (e.g., SMARCA2/4 proteins) .

5. Binding Specificity Validation Q: How can researchers validate the binding specificity of VH 101 to VHL E3 ligase in cellular models? A:

- Competitive Binding Assays : Co-treat with excess VHL ligand (e.g., VH 032) and monitor reduced degradation via immunofluorescence .

- CRISPR Knockout Controls : Use VHL-knockout cell lines to confirm loss of PROTAC activity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) in vitro using purified VHL protein .

6. Resolving Degradation Efficiency Contradictions Q: What methodological approaches are appropriate for resolving contradictions in PROTAC degradation efficiency? A:

- Ternary Complex Analysis :

- Off-Target Screening : Perform proteome-wide mass spectrometry to identify non-specific degradation .

7. Stability Under Physiological Conditions Q: What analytical challenges exist in quantifying VH 101 stability under physiological conditions, and how can they be addressed? A:

- Challenge : Hydrolysis of the alkyl linker in serum-containing media.

- Solutions :

8. Structural Modifications and Binding Kinetics Q: How do structural modifications to VH 101 affect its binding kinetics to VHL E3 ligase? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.